

Physicochemical Properties of N-Benzylglycine: A Technical Guide

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Compound of Interest

Compound Name: *N-Benzylglycine*

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For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a derivative of the amino acid glycine, serves as a versatile building block in organic synthesis, particularly in the design and development of novel therapeutics and peptidomimetics. Its unique structural features, combining a benzyl group with the glycine backbone, impart specific physicochemical characteristics that are crucial for its application in medicinal chemistry and biochemical studies. This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Benzylglycine**, supported by available experimental data and methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of **N-Benzylglycine** are summarized in the table below, providing a quantitative reference for laboratory applications.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2][3]
Molecular Weight	165.19 g/mol	[1][3]
Melting Point	232 °C (decomposes)	[1][3][4]
Boiling Point	308.9 ± 25.0 °C (Predicted)	[1][3]
Density	1.161 ± 0.06 g/cm ³ (Predicted)	[1][3]
pKa	2.29 ± 0.10 (Predicted)	[1][3]
logP (Octanol-Water Partition Coefficient)	-0.7 (Computed)	[5]
Appearance	White to off-white crystalline solid	[1][2]

Solubility Profile

The solubility of **N-Benzylglycine** has been experimentally determined in a range of solvents at various temperatures. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.

A study by researchers measured the equilibrium solubility of **N-Benzylglycine** in eleven pure solvents and a binary mixture of water and ethanol using a static gravimetric method.[6][7] The results indicated that solubility is positively correlated with temperature across all tested solvents.[6] The highest solubility was observed in water, while the lowest was in acetonitrile.[6]

The ranking of solubility in the tested pure solvents at 298.15 K is as follows: acetonitrile < dichloromethane ≈ ethyl acetate < 1,4-dioxane ≈ isopropyl alcohol < acetone < n-butyl alcohol < n-propyl alcohol < ethanol < methanol < water.[6]

For instance, at 323.15 K, the mole fraction solubility in water was 2.136×10^{-2} , whereas at 283.15 K in acetonitrile, it was as low as 5.494×10^{-6} . [6]

Experimental Methodologies

While detailed, step-by-step protocols for the determination of all physicochemical properties of **N-Benzylglycine** are not readily available in the public domain, the general principles of the cited experimental methods are described below.

Solubility Determination (Static Gravimetric Method)

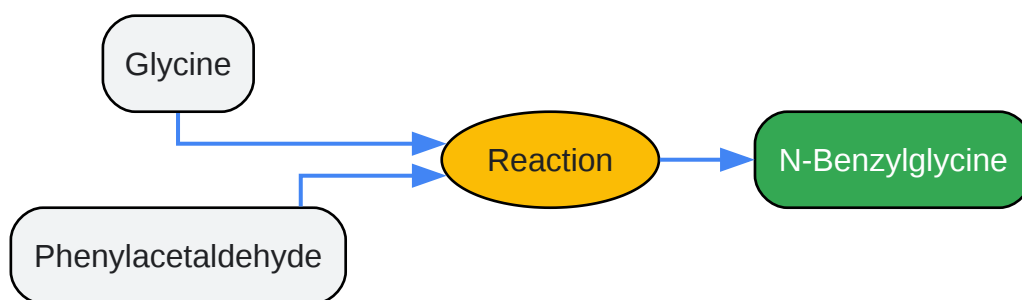
The solubility of **N-Benzylglycine** in various solvents was determined using a static gravimetric method.^[6]^[7] This established technique involves the following general steps:

- **Equilibration:** A supersaturated solution of **N-Benzylglycine** in the solvent of interest is prepared in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is reached.
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is then carefully withdrawn.
- **Solvent Evaporation:** The accurately weighed sample of the saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., vacuum oven at a specific temperature) until a constant weight of the solid **N-Benzylglycine** is obtained.
- **Calculation:** The mass of the dissolved **N-Benzylglycine** and the mass of the solvent in the sample are used to calculate the solubility, typically expressed as a mole fraction or in grams per 100 g of solvent.

Powder X-ray diffraction (PXRD) was used to characterize the solid phase before and after the dissolution experiments to ensure that no crystal form transition occurred during the process.^[6]^[7]

Synthesis of N-Benzylglycine

A common laboratory-scale synthesis of **N-Benzylglycine** involves the reaction of glycine with phenylacetaldehyde.^[1] This process can be represented by the following workflow:



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A simplified workflow for the synthesis of **N-Benzylglycine**.

Applications in Research and Development

N-Benzylglycine is a valuable intermediate in various scientific domains:

- **Peptide Synthesis:** It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides and peptidomimetics.[8]
- **Biochemical Assays:** It can be utilized as a substrate for enzymes such as alkaloid decarboxylase, enabling the measurement of enzyme activity.[1]
- **Plant Biology:** **N-Benzylglycine** may act as a regulatory factor in the synthesis and metabolism of plant growth hormones.[1]
- **Drug Discovery:** Its structural motif is incorporated into various molecules of pharmaceutical interest, and it is used in studies related to neurotransmitter receptors.[2][8]

This technical guide provides a foundational understanding of the physicochemical properties of **N-Benzylglycine**. For specific applications, it is recommended to consult the primary literature and perform experimental verification of these properties under the conditions relevant to your research.

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